molecular formula C9H8N2O B3277565 2-Aminoisoquinolin-1(2H)-one CAS No. 66193-87-1

2-Aminoisoquinolin-1(2H)-one

Cat. No.: B3277565
CAS No.: 66193-87-1
M. Wt: 160.17 g/mol
InChI Key: KDZPPKQYVFWGGV-UHFFFAOYSA-N
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Description

2-Aminoisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of an amino group at the second position and a keto group at the first position of the isoquinoline ring

Scientific Research Applications

2-Aminoisoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to the specific biochemical interaction through which the compound produces its pharmacological effect .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards associated with it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring. Another approach involves the cyclization of ortho-substituted benzylamines with formamide or formic acid under high-temperature conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed reactions has been explored to facilitate the cyclization process. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-aminoisoquinolin-1-ol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated derivatives of this compound can undergo substitution reactions with nucleophiles like amines and thiols.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: 2-Aminoisoquinolin-1-ol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Aminoisoquinoline: Lacks the keto group at the first position.

    Isoquinolin-1(2H)-one: Lacks the amino group at the second position.

    Quinoline: A structurally similar compound but with different substitution patterns.

Uniqueness: 2-Aminoisoquinolin-1(2H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

IUPAC Name

2-aminoisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-11-6-5-7-3-1-2-4-8(7)9(11)12/h1-6H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZPPKQYVFWGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of isocoumarin (26 g, 0.16 mol) in 95% ethanol (2000 ml ) was treated with 25% hydrazine hydrate in water (64 ml, 0.32 mol) and stirred at room temperature for one hour. The precipitate of 2-amino-3,4-dihydro-3-hydroxy-1H(2H)-isoquinolinone was dissolved and dehydrated by addition of 10% hydrochloric acid (150 ml) at room temperature. After three hours, the mixture was neutralized with sodium carbonate and the ethanol recovered by distillation in vacuo. The title compound was isolated by filtration and extraction with chloroform to give 27.92 g (98%) of the product of the title, M.p. 103°-4° C.
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26 g
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64 mL
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2000 mL
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2-amino-3,4-dihydro-3-hydroxy-1H(2H)-isoquinolinone
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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